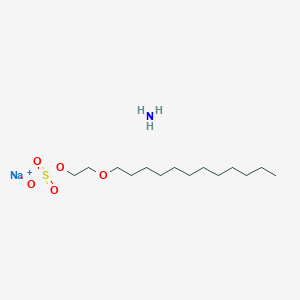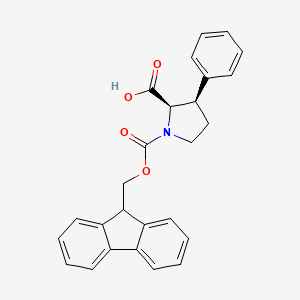
3,3,3-Triphenylpropylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Triphenylpropylphosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a propylphosphane backbone. This compound is known for its versatility in organic synthesis and its role as a ligand in transition metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Triphenylpropylphosphane can be synthesized through the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Reaction with Phenylmagnesium Bromide: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ]
Reaction with Phenyllithium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Li} \rightarrow \text{P(C}_6\text{H}_5)_3 + 3 \text{LiCl} ]
Industrial Production Methods
Industrial synthesis of this compound involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5)_3 + 6 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions
3,3,3-Triphenylpropylphosphane undergoes various types of reactions, including:
Oxidation: Slow oxidation by air to form triphenylphosphine oxide.
Reduction: Reduction reactions involving reagents like lithium, sodium, or potassium.
Substitution: Substitution reactions with halogens and acids.
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Lithium in tetrahydrofuran, sodium, or potassium.
Substitution: Halogens (e.g., chlorine, bromine) and acids.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphines.
Scientific Research Applications
3,3,3-Triphenylpropylphosphane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis and as a ligand in transition metal complexes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Triphenylpropylphosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound with similar properties and applications.
Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.
Triphenylstibine: Contains antimony instead of phosphorus.
Uniqueness
3,3,3-Triphenylpropylphosphane is unique due to its specific propylphosphane backbone, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and organic synthesis.
Properties
IUPAC Name |
3,3,3-triphenylpropylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBMNGRDCPEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester](/img/structure/B8145845.png)
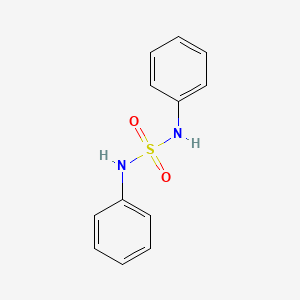
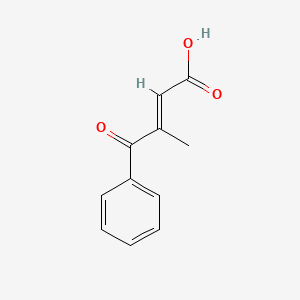
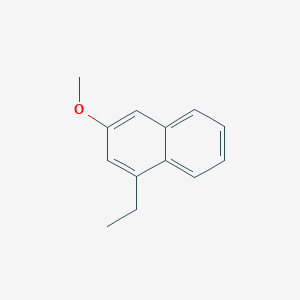
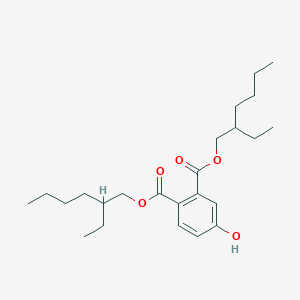
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)
![sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate](/img/structure/B8145906.png)
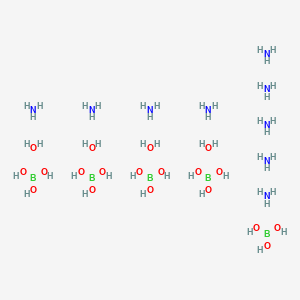

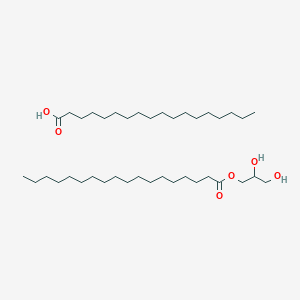

![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)
